Cicaprost
Descripción
Contextualization as a Synthetic Prostacyclin Analogue in Prostanoid Biochemistry
Cicaprost is recognized as a synthetic analogue of prostacyclin (PGI2), a crucial endogenous prostanoid predominantly synthesized within the vascular endothelium. guidetoimmunopharmacology.orgnih.gov In the realm of prostanoid biochemistry, this compound functions primarily by activating the prostacyclin (IP) receptor. guidetoimmunopharmacology.orgscbt.comucl.ac.ukersnet.org This activation triggers a cascade of intracellular events, notably leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. guidetoimmunopharmacology.orgscbt.comucl.ac.ukersnet.org The IP receptor, a member of the seven-transmembrane G protein-coupled receptor (GPCR) family, is coupled with Gs proteins, which, upon activation, stimulate adenylate cyclase. scbt.comersnet.org The subsequent elevation in cAMP levels mediates a range of physiological responses, including vasodilation and inhibition of platelet aggregation. guidetoimmunopharmacology.orgscbt.com Prostanoids, encompassing prostacyclin and its analogues, are potent vasodilators and exhibit antithrombotic, antiproliferative, and anti-inflammatory properties. nih.goversnet.org
Historical Trajectory of this compound Development within Prostacyclin Research
The discovery of prostacyclin in 1976 marked a significant milestone in cardiovascular pharmacology. ersnet.orgersnet.org In the same year, epoprostenol (B1671539), a synthetic analogue of prostacyclin, was synthesized and its biological actions were investigated. ersnet.orgersnet.org This initial success spurred the development of several chemically stable prostacyclin analogues in the subsequent years. ersnet.orgersnet.org this compound emerged as one such orally active, synthetic PGI2 analogue. guidetoimmunopharmacology.org While other analogues like epoprostenol, iloprost (B1671730), beraprost (B1666799), and treprostinil (B120252) advanced into clinical studies for pulmonary arterial hypertension (PAH), this compound, despite being identified as the most specific IP receptor agonist, was not clinically developed for this indication. ersnet.orgersnet.org Nevertheless, this compound did progress into clinical trials for other conditions. For instance, in studies evaluating treatment for vasospasm in scleroderma patients, iloprost demonstrated greater efficacy compared to low-dose oral this compound. ucl.ac.uk Research into this compound's anti-metastatic effects highlighted the importance of discontinuous plasma peak levels for its efficacy, suggesting that continuous drug administration leading to constant plasma levels could result in receptor desensitization and treatment failure in chronic disease models. nih.gov
Comparative Research Analysis with Related Prostacyclin Analogues
Comparative studies have provided valuable insights into the distinct pharmacological profiles of various synthetic prostacyclin analogues, including this compound.
Iloprost is a synthetic analogue of PGI2, noted for its enhanced stability compared to the short-lived endogenous prostacyclin. guidetopharmacology.orgnih.gov It acts as a potent vasodilator with significant anti-thrombotic properties. nih.gov In research on human pulmonary artery smooth muscle cells (PASMCs), both iloprost and this compound demonstrated comparable inhibitory effects on DNA synthesis and exhibited similar affinities for the IP receptor. atsjournals.orgahajournals.org However, at a concentration of 30 nM, iloprost proved more effective than this compound in inhibiting cell growth. atsjournals.org Furthermore, iloprost was found to be more efficacious than this compound in the treatment of peripheral vascular disease. atsjournals.org In studies assessing the inhibition of endotoxin-induced tissue factor expression in THP-1 monocytic cells, iloprost and this compound were equipotent. ahajournals.org A notable difference observed in a murine corneal angiogenesis model was that iloprost induced significant angiogenesis, whereas this compound did not. ersnet.orgersnet.org This divergence is potentially attributed to iloprost's ability to activate peroxisome proliferator-activated receptors (PPARs), leading to vascular endothelial growth factor (VEGF) secretion, a mechanism not observed with this compound. ersnet.orgersnet.org Both iloprost and this compound showed similar potencies in inhibiting platelet aggregation in human, pig, and horse platelets. researchgate.net
Beraprost is an orally active prostacyclin analogue utilized as a vasodilator and antiplatelet agent. wikipedia.orgcenmed.com In studies examining antiproliferative effects on human PASMCs, beraprost exhibited a 100-fold higher EC50 compared to treprostinil, this compound, and iloprost, indicating a lower potency in inhibiting proliferation. atsjournals.org Similar to iloprost, beraprost has been shown to activate PPARs. ucl.ac.uk
Treprostinil is a stable tricyclic prostacyclin mimetic that promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation. ucl.ac.uknih.gov In terms of antiproliferative effects on human PASMCs, treprostinil appeared more potent than both iloprost and beraprost. ersnet.org Treprostinil's biological effects are attributed to its activation of IP, DP1, and EP2 receptors, all of which are linked to cyclic AMP generation. ucl.ac.uk
Ciprostene (B1234416): Ciprostene is a stable analogue of epoprostenol (prostacyclin). nih.gov Research has shown that ciprostene can inhibit ADP-induced platelet aggregation and elevate platelet cyclic AMP levels. nih.gov However, in inhibiting endotoxin-induced tissue factor expression, ciprostene was approximately two orders of magnitude less potent than iloprost and this compound. ahajournals.org Its potency is estimated to be about 15 times less than that of prostacyclin. nih.gov
6a-carba PGI2 (Carbacyclin): Carbacyclin (B161070) is a synthetic analogue of prostacyclin (PGI2) that activates the IP receptor, leading to vasodilation and inhibition of platelet aggregation. scbt.com While it demonstrated significantly greater potency than EP 157 in inhibiting platelet aggregation, it was approximately two orders of magnitude less potent than iloprost and this compound in inhibiting endotoxin-induced tissue factor expression. ahajournals.orgresearchgate.net Similar to iloprost, carbacyclin activates PPARs, which subsequently results in VEGF secretion, a characteristic not shared by this compound. ersnet.orgersnet.org
Comparative Research Findings
Here is a summary of comparative research findings among this compound and other prostacyclin analogues:
Comparative Potency in THP-1 Cells
| Compound | Potency in inhibiting endotoxin-induced tissue factor expression (relative to Iloprost/Cicaprost) |
| Iloprost | Equipotent |
| This compound | Equipotent ahajournals.org |
| Ciprostene | Approximately 100 times less potent ahajournals.org |
| Carbacyclin | Approximately 100 times less potent ahajournals.org |
Antiproliferative Effects on Human PASMCs
| Compound | Antiproliferative Activity at 30 nM (Growth as % of FBS alone) | EC50 (nM) for DNA Synthesis Inhibition |
| Treprostinil | 16.1 ± 2.4% atsjournals.org | 8.2 (4.2 to 16.3) atsjournals.org |
| Iloprost | 27.6 ± 2.6% atsjournals.org | 4.8 (2.7 to 8.7) atsjournals.org |
| This compound | 43.9 ± 5.7% atsjournals.org | 7.1 (5.6 to 8.9) atsjournals.org |
| Beraprost | Not specified at 30 nM | 98.2 (89.5 to 107.7) atsjournals.org |
Angiogenesis and PPAR Activation
| Compound | Angiogenesis in Murine Corneal Model | PPAR Activation (leading to VEGF secretion) |
| Iloprost | Significant angiogenesis ersnet.orgersnet.org | Yes ersnet.orgersnet.org |
| This compound | No such effects ersnet.orgersnet.org | No ersnet.orgersnet.org |
| Carbacyclin | Not specified directly, but activates PPARs ersnet.orgersnet.org | Yes ersnet.orgersnet.org |
| Beraprost | Not specified directly, but activates PPARs ucl.ac.uk | Yes ucl.ac.uk |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGKOZUKWAXDS-SEWALLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873211 | |
| Record name | Cicaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94079-80-8, 95722-07-9 | |
| Record name | Cicaprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicaprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicaprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICAPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Cellular Signaling Mechanisms of Cicaprost
Prostacyclin Receptor (IP) Agonism and Binding Characteristics
Cicaprost functions as a potent agonist of the prostacyclin receptor (IP), a G-protein coupled receptor. invivochem.comguidetoimmunopharmacology.orgglpbio.commedchemexpress.com It is recognized as one of the most selective IP agonists among stable prostacyclin analogues. guidetopharmacology.org This agonistic activity leads to concentration-dependent relaxation of arteries, with an observed EC50 value of 5.8 nM. invivochem.commedchemexpress.com
This compound demonstrates high-affinity binding to both human and murine IP receptors. guidetopharmacology.orgnih.gov Studies on human and pig platelet membranes have shown that this compound exhibits a similar potency to iloprost (B1671730) in inhibiting [3H]-iloprost binding, surpassing 6a-carba PGI2 and EP 157. nih.gov In rabbit and rat platelets, the IC50 values for this compound in inhibiting [3H]-iloprost binding were determined to be 900 nM and 640 nM, respectively. nih.gov
While highly selective, this compound's affinity for human IP (hIP) receptors is approximately threefold higher than its affinity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4, which also couples to Gs proteins. amegroups.cn In murine systems, its selectivity for IP receptors is about 17-fold higher compared to the EP3 receptor. amegroups.cn The specificity of this compound's action on IP receptors is further supported by observations in mouse pulmonary artery smooth muscle cells (PASMCs), where it increased cAMP levels by fourfold in wild-type cells, but had no effect in IP receptor-deficient (IP−/−) cells. atsjournals.org
Beyond its primary action on IP receptors, this compound also exhibits agonist activity at the prostaglandin E2 (PGE2) receptor subtype EP4. amegroups.cnnih.gov It functions as a moderately potent EP4 agonist in pig saphenous vein, although its activity is considerably weaker in guinea-pig saphenous vein. nih.gov This dual agonism highlights a nuanced pharmacological profile, as the EP4 receptor is also known to play a role in various physiological responses, including the regulation of intraocular pressure (IOP). arvojournals.org
Table 1: this compound Receptor Binding and Activity Data
| Receptor/Effect | Species/Cell Type | Parameter | Value | Source |
| IP Receptor Agonism | Arteries | EC50 | 5.8 nM | invivochem.commedchemexpress.com |
| cAMP Production | Various cells | EC50 | 1.5–22 nM | invivochem.com |
| cAMP Production | Rat pulmonary artery smooth muscle cells (PASMCs) | EC50 | 63 nM | physiology.org |
| IP Receptor Binding Inhibition | Rabbit platelets | IC50 | 900 nM | nih.gov |
| IP Receptor Binding Inhibition | Rat platelets | IC50 | 640 nM | nih.gov |
| Human IP Receptor Selectivity vs EP4 | Human IP vs EP4 | Fold higher affinity | 3-fold | amegroups.cn |
| Mouse IP Receptor Selectivity vs EP3 | Mouse IP vs EP3 | Fold higher affinity | 17-fold | amegroups.cn |
| ERK1/2 Phosphorylation | Human IP-CHO cells | EC50 | 60 nM | nih.gov |
| ERK1/2 Phosphorylation | Mouse IP-CHO cells | EC50 | 83 nM | nih.gov |
G-Protein Coupled Receptor Signaling Cascades
The IP receptor, to which this compound binds, is a canonical G-protein coupled receptor (GPCR). physiology.orgacs.org These receptors are integral to cellular communication, translating extracellular signals into intracellular responses through interactions with heterotrimeric G proteins. cvphysiology.com
The primary signaling pathway initiated by IP receptor activation involves coupling to stimulatory G (Gs) proteins. physiology.orgnih.govnih.govaai.org Upon activation, the Gs protein stimulates adenylyl cyclase (AC), an enzyme embedded in the inner leaflet of the plasma membrane. physiology.orgcvphysiology.comwikipedia.orgresearchgate.net Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. physiology.orgwikipedia.org While Gs coupling is predominant, IP receptors can also couple to other G proteins, such as Gi and Gq, in a cell-specific manner. amegroups.cnnih.govnih.govpatsnap.com For instance, human IP receptors efficiently couple to Gαs/adenylyl cyclase and Gαq/phospholipase C, but not to Gαi. nih.gov In contrast, mouse IP receptors demonstrate efficient Gαs coupling and can also couple to Gαi (in a pertussis toxin-sensitive manner) and Gαq/phospholipase C (in a PKA-dependent manner). nih.gov
A hallmark of this compound's cellular action is its ability to induce the production of cyclic AMP (cAMP). invivochem.comnih.govphysiology.orgwikipedia.org this compound promotes cAMP synthesis across various cell types, with EC50 values typically ranging from 1.5 to 22 nM. invivochem.com In rat pulmonary artery smooth muscle cells (PASMCs), this compound elicits a concentration-dependent increase in cAMP levels, with an EC50 of 63 nM. physiology.org This critical increase in intracellular cAMP levels is directly mediated by the IP receptor, as evidenced by the complete absence of cAMP production in response to this compound in IP receptor-deficient mouse aortic smooth muscle cells. researchgate.net Furthermore, studies measuring initial rates of cAMP production have consistently confirmed the potency order of various prostacyclin analogues on platelets. nih.gov
Cyclic AMP exerts its downstream effects primarily by activating protein kinase A (PKA), also known as cAMP-dependent protein kinase, in eukaryotic cells. wikipedia.orgwikipedia.orgplos.orgmdpi.com PKA typically exists as an inactive tetrameric holoenzyme. When cAMP binds to its regulatory subunits, it triggers a conformational change that leads to the dissociation of the regulatory and catalytic subunits. wikipedia.orgwikipedia.orgplos.org The now-active catalytic subunits are free to phosphorylate target proteins by transferring phosphate (B84403) groups from ATP to specific serine or threonine residues. wikipedia.orgwikipedia.orgmdpi.com
This phosphorylation can directly modulate the activity of ion channels or activate/inhibit enzymes. wikipedia.org Beyond direct protein modification, PKA can also phosphorylate proteins that bind to DNA promoter regions, thereby influencing gene transcription and protein synthesis. wikipedia.org Research has shown that the mouse IP receptor undergoes this compound-induced PKA phosphorylation, a process vital for its coupling to Gαi and Gαq/phospholipase C pathways. nih.gov Furthermore, PKA, in conjunction with Exchange Protein Activated by cAMP (EPAC), contributes to the inhibition of vascular smooth muscle cell (VSMC) proliferation by enhancing Cyclic-AMP Response Element Binding protein (CREB) activity and suppressing RhoGTPases, which in turn leads to the remodeling of the actin cytoskeleton. researchgate.net this compound's ability to repress cyclin A expression is linked to its reduction of CREB binding to cAMP response elements (CRE) within the cyclin A promoter. researchgate.net
Investigations into Gi and Gq Protein Coupling
The prostacyclin receptor, to which this compound binds, is known to couple with multiple G-proteins, including Gs, Gi, and Gq nih.govnih.govnih.govmaynoothuniversity.ieucl.ac.uk. Studies on the mouse IP (mIP) receptor, particularly when overexpressed in human embryonic kidney 293 (HEK 293) cells, have demonstrated its capacity for efficient Gαs coupling, leading to concentration-dependent increases in cyclic AMP (cAMP) generation in response to this compound nih.govmaynoothuniversity.ie. Beyond Gs, the mIP receptor also exhibits coupling to Gαi, which results in a decrease in cAMP levels in forskolin-treated cells nih.govmaynoothuniversity.ie. Furthermore, this compound has been shown to induce phospholipase C (PLC) activation through Gαq coupling nih.govmaynoothuniversity.ie. The coupling of the IP receptor to Gαi and Gαq can be dependent on initial this compound-induced Gs coupling and subsequent phosphorylation of the IP receptor by cAMP-dependent Protein Kinase A (PKA) nih.govmaynoothuniversity.ie. The specific G-protein coupling profile of the IP receptor, and thus the downstream effects of this compound, can exhibit cell-type dependency nih.govucl.ac.uk.
Modulation of Phosphoinositide Turnover
This compound's interaction with the IP receptor leads to the modulation of phosphoinositide turnover. Research indicates that this compound stimulates the production of [3H]inositol phosphate medchemexpress.comnih.gov. The effective concentrations (EC50 values) for this stimulation have been reported to range from 49 nM to 457 nM across various cell lines, with the exception of SK-N-SH cells where this effect was not observed medchemexpress.comnih.gov. This increase in phosphoinositide turnover is linked to the Gq-dependent activation of phospholipase C (PLC) nih.govnih.govmaynoothuniversity.ieucd.ienih.gov.
Pertussis Toxin Sensitivity in Signaling Pathways
The sensitivity of this compound's signaling pathways to pertussis toxin (PTX) provides insights into the involvement of Gi/Go proteins. Pertussis toxin is known to ADP-ribosylate the α subunits of heterotrimeric Gi/Go proteins, effectively uncoupling them from their receptors and thereby inhibiting Gi/Go-mediated signaling mdpi.comwikipedia.org.
Studies have shown that the Gαi coupling induced by this compound is sensitive to pertussis toxin nih.govmaynoothuniversity.ie. This indicates that the Gi-mediated inhibition of cAMP, observed with this compound, relies on a functional Gi protein pathway susceptible to PTX modification. Conversely, the Gαq-mediated activation of phospholipase C by this compound has been found to be insensitive to pertussis toxin nih.govmaynoothuniversity.ie. This suggests that the Gq signaling pathway activated by this compound operates independently of Gi/Go protein activity.
In human erythroleukemia (HEL) cells, the increases in intracellular Ca2+ concentration ([Ca2+]i) induced by this compound were also observed to be pertussis toxin-insensitive nih.govnih.govcore.ac.uk. Furthermore, in rat pulmonary artery smooth muscle cells (PASMCs), the desensitization of the cAMP response following chronic exposure to this compound appears to be independent of Gαi, as the presence of pertussis toxin did not affect this response physiology.org.
Ion Channel Modulation and Membrane Potential Alterations
This compound exerts significant effects on ion channel activity and, consequently, on membrane potential. A notable effect of this compound is its ability to induce relaxation and hyperpolarization in vascular smooth muscle, such as that found in rat tail arteries oup.comoup.comnih.gov. Membrane hyperpolarization, a state where the membrane potential becomes more negative, is a fundamental process that plays a crucial role in various physiological functions, including nerve impulse propagation, muscle contraction, and cell signaling elifesciences.orgthermofisher.comresearchgate.net.
Activation of Inward Rectifier K+ (KIR) Channels
A key mechanism through which this compound mediates its relaxant and hyperpolarizing effects is the activation of inward rectifier K+ (KIR) channels oup.comoup.comnih.govnih.gov. These channels are encoded by the Kir2.0 subfamily and are integral to maintaining the resting membrane potential in arterial smooth muscle oup.comoup.comnih.gov. The activation of KIR channels by this compound appears to be largely independent of cyclic AMP and Gi/Go protein involvement oup.comnih.gov.
Electrophysiological Characterization of Membrane Hyperpolarization
Electrophysiological investigations, employing microelectrode recordings from helical strips of rat tail artery, have provided direct evidence of this compound-induced membrane hyperpolarization oup.comoup.com. The resting membrane potential in untreated rat tail arteries was measured at an average of -55.4 ± 0.7 mV (n=13) oup.comoup.com. Upon application of 1 µM this compound, a significant hyperpolarization was observed, averaging 6.1 ± 1.0 mV, which shifted the membrane potential to -61.1 ± 0.8 mV (n=9) oup.com. This hyperpolarization was notably attenuated by the presence of barium ions oup.comoup.com.
The following table summarizes the electrophysiological characterization of membrane hyperpolarization by this compound:
| Parameter | Value (Mean ± SEM) | Notes |
| Resting Membrane Potential | -55.4 ± 0.7 mV | In untreated rat tail arteries (n=13) oup.comoup.com |
| This compound (1 µM) Hyperpolarization | 6.1 ± 1.0 mV | Average change (n=9) oup.com |
| Membrane Potential with this compound | -61.1 ± 0.8 mV | After 1 µM this compound application (n=9) oup.com |
Sensitivity to Barium Ions (Ba2+)
The effects of this compound on relaxation and membrane hyperpolarization are significantly sensitive to barium ions (Ba2+), which are known blockers of KIR channels oup.comoup.comnih.govnih.govcdc.gov. Concentrations of Ba2+ ranging from 30 µM to 100 µM significantly inhibited both the relaxation and hyperpolarization induced by this compound oup.comoup.comnih.gov. Specifically, 30 µM Ba2+ caused a significant inhibition of both effects oup.comoup.com. The effect of Ba2+ on hyperpolarization induced by this compound was statistically significant (P<0.01) oup.com. While 10 µM Ba2+ showed no significant effect on relaxation, a higher concentration of 100 µM Ba2+ was effective in blocking relaxant responses to other prostacyclin analogues like iloprost, reducing the maximum effect (Emax) from 57 ± 6.1% to 15 ± 5.8% oup.com. This sensitivity to low micromolar concentrations of Ba2+ is a characteristic feature that helps identify the involvement of KIR channels in the observed physiological responses oup.com.
Endothelium-Derived Mediators and Vasoactive Interactions
This compound's vasoactive properties are intricately linked to its interactions with endothelium-derived mediators, particularly the endothelium-derived hyperpolarizing factor (EDHF) and, notably, its independence from nitric oxide (NO) pathways.
Involvement of Endothelium-Derived Hyperpolarizing Factor (EDHF)
Relaxation induced by this compound in rat tail artery is partially endothelium-dependent oup.comoup.comnih.gov. This endothelium-dependent component is consistent with the involvement of EDHF, as the relaxation was inhibited by a combination of charybdotoxin (B568394) and apamin, which are blockers of endothelium-derived hyperpolarizing factor oup.comoup.comnih.gov.
EDHF-mediated responses typically involve an increase in intracellular calcium concentration within endothelial cells, leading to the opening of small and intermediate conductance calcium-activated potassium (SKCa and IKCa) channels and subsequent hyperpolarization of the endothelial cells tandfonline.comnih.gov. This hyperpolarization can then be transmitted to the underlying vascular smooth muscle cells through direct electrical coupling via myoendothelial gap junctions or by the accumulation of potassium ions in the intercellular space, which can activate smooth muscle potassium channels, including inwardly rectifying potassium (KIR) channels oup.comoup.comtandfonline.comnih.gov. Studies indicate that this compound relaxes rat tail artery by activating KIR channels, with some contribution from EDHF, and this mechanism appears largely independent of cyclic AMP and Gi/Go protein signaling oup.comoup.comnih.gov.
Interaction with Nitric Oxide (NO) Pathways
Crucially, research has demonstrated that the vasorelaxation induced by this compound is not mediated by nitric oxide (NO) oup.comoup.comnih.gov. This finding differentiates this compound from many other vasodilators whose effects are often dependent on or modulated by the NO pathway oup.com. While basal nitric oxide can play a role in the vasorelaxation induced by other agents and is considered critical for a full response to certain vasodilatory compounds, this compound's mechanism of action proceeds independently of NO oup.com.
Intracellular Regulatory Mechanisms and Transcription Factor Modulation
This compound exerts significant intracellular regulatory effects, particularly impacting cell proliferation through its modulation of transcription factors and gene expression.
Impact on CREB Binding and Cyclin-A Expression
This compound has been shown to inhibit the proliferation of aortic smooth muscle cells by arresting cell cycle progression from the G1 to the S-phase nih.gov. A key mechanism underlying this anti-proliferative effect is the inhibition of cyclin A expression nih.govresearchgate.net. This compound represses the induction and activation of the cyclin A promoter in both primary and established rodent aortic smooth muscle cells nih.govresearchgate.net.
Detailed research indicates that this compound achieves this by blocking the binding of the cAMP response element-binding protein (CREB) and phospho-CREB to the cyclic AMP response elements (CRE) located within the cyclin A promoter nih.govresearchgate.netresearchgate.net. This reduction in CREB binding to the cyclin A promoter is a critical step in the inhibition of cyclin A gene expression researchgate.netmdpi.com. The inhibitory effects of this compound on CRE occupancy, cyclin E-cdk2 activity, and S phase entry were observed to be reversed by treatment with pertussis toxin, suggesting an involvement of Gi signaling in this compound's action in this context nih.gov.
Furthermore, the inhibition of cyclin A gene expression by this compound is associated with a reduction in cyclin E-cdk2 activity and altered phosphorylation of the retinoblastoma protein and p107 nih.gov. This compound also prevents the late G1 phase downregulation of p27(Kip1), a cyclin-dependent kinase inhibitor, and blocks the induction of Skp2 mRNA, which encodes an F-box protein responsible for targeting p27(Kip1) for degradation nih.gov.
Regulation of Nox4 Expression in Endothelial Cells
This compound significantly influences the expression of NADPH oxidase 4 (Nox4) in endothelial cells. It has been demonstrated that this compound increases the expression of Nox4 in various human endothelial cell types, including human microvascular endothelial cells (HMECs), human umbilical vein endothelial cells (HUVECs), human dermal microvascular endothelial cells (HDMEC), and endothelial progenitor cells (EPCs) researchgate.netnih.govresearchgate.net.
This upregulation of Nox4 mRNA levels by this compound is both time-dependent and concentration-dependent researchgate.net. For instance, a 1 µM concentration of this compound induced approximately a twofold increase in Nox4 mRNA levels in HMECs after 4 hours, a response maintained for approximately 24 hours researchgate.net. Similarly, at 6 hours, this compound significantly increased Nox4 expression in a concentration-dependent manner, ranging from 0.01 to 1 µM researchgate.net.
Table 2: this compound's Impact on Nox4 mRNA Expression in HMECs
| This compound Concentration | Incubation Time | Effect on Nox4 mRNA Levels | Source |
| 1 µM | 4 hours | ~Twofold increase | researchgate.net |
| 1 µM | 24 hours | Maintained twofold increase | researchgate.net |
| 0.01 - 1 µM | 6 hours | Concentration-dependent increase | researchgate.net |
The signaling pathway through which this compound induces Nox4 involves the IP receptor-cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding (CREB) protein pathway nih.govresearchgate.net. The elevation of cellular cAMP by this compound or forskolin (B1673556) (a cAMP activator) leads to increased Nox4 expression and hydrogen peroxide (H2O2) production researchgate.netnih.govresearchgate.net. Nox4 is recognized as the major NADPH oxidase isoform expressed by endothelial cells and plays a vital role in cytoprotection and pro-angiogenic activity through its derived redox signaling nih.govresearchgate.netnih.gov. The upregulation of Nox4 by this compound enhances endothelial cell proliferation, migration, and angiogenesis, effects that are substantially diminished upon Nox4 gene silencing nih.gov.
Modulation of NFAT Activation in Immune Cells
This compound plays a role in modulating immune cell function, specifically by influencing the activation of Nuclear Factor of Activated T cells (NFAT). NFAT is a family of calcium/calcineurin-dependent transcription factors crucial for various immune responses, including T cell activation, proliferation, and differentiation, as well as the expression of numerous cytokines like interleukin-2 (B1167480) (IL-2), IL-4, and interferon-gamma (IFN-γ). nih.govashpublications.orgfrontiersin.orgfrontiersin.orgwikipedia.orgnih.govdavidson.edumdpi.comsemanticscholar.org
Research findings indicate that this compound significantly decreases IL-2 production and NFAT activation in CD4+ T cells. nih.gov This inhibitory effect is associated with a reduction in the surface expression of the IL-2 receptor α chain (CD25) on CD4+ T cells. nih.gov The suppression of IL-2 production by this compound is linked to the inhibition of NFAT, a transcription factor that binds to and activates the IL-2 gene promoter. nih.gov Studies using NFAT-luciferase reporter lentiviral vectors have confirmed the decrease in NFAT activation in response to this compound. nih.gov
Table 2: Impact of this compound on IL-2 Production and NFAT Activation in CD4+ T Cells
| Treatment Condition | IL-2 Production | NFAT Activation | CD25 Expression |
| Vehicle (Control) | Baseline | Baseline | Baseline |
| This compound Treatment | Decreased | Decreased | Lower surface expression nih.gov |
| IP KO mice (without this compound) | Increased | N/A | Increased nih.gov |
Interaction with PDZ Adapter Protein PDZK1
This compound's molecular actions extend to its dynamic interaction with the PDZ adapter protein PDZK1 (PDZ domain-containing protein 1). PDZK1 is a scaffold protein that regulates the surface expression of plasma membrane proteins and plays a role in ion transport and second messenger cascades. genecards.orguniprot.orgstring-db.orgpnas.org
PDZK1 directly interacts with the human prostacyclin receptor (hIP) through a Class I PDZ ligand located at the hIP's C-terminus, engaging PDZ domains 1, 3, and 4 of PDZK1. nih.govresearchgate.netdoi.orgnih.gov While this interaction is constitutive, it is dynamically regulated following this compound activation of the hIP. nih.govresearchgate.netdoi.orgnih.govresearchgate.net
Upon this compound stimulation, the hIP undergoes an agonist-induced conformational activation, leading to a significant, albeit temporary, dissociation of PDZK1 from the receptor complex. doi.orgnih.govresearchgate.net This dissociation is notably diminished at approximately 10 minutes post-stimulation, with levels returning to basal between 30 and 60 minutes, and decreasing again after 2 to 4 hours. doi.orgnih.govresearchgate.net The released PDZK1 then undergoes enhanced cAMP-dependent Protein Kinase A (PKA) phosphorylation at Ser505. nih.govresearchgate.netdoi.orgnih.govresearchgate.net This hyper-phosphorylated state subsequently triggers the re-association of PDZK1 with the hIP, followed by its de-phosphorylation back to basal levels. doi.orgnih.govresearchgate.net
This dynamic interaction is functionally significant. PDZK1 enhances the functional expression of the hIP at the cell surface, leading to increased ligand binding and this compound-induced cAMP generation. nih.govresearchgate.net Furthermore, this compound activation of the hIP promotes endothelial cell migration and tube formation, processes crucial for re-endothelialization and angiogenesis. nih.govresearchgate.netdoi.orgnih.gov These this compound-mediated endothelial responses are dependent on PDZK1, as small interfering RNA (siRNA)-targeted disruption of PDZK1 abolishes these effects. nih.govresearchgate.netnih.gov
Table 3: Dynamic Regulation of PDZK1-hIP Interaction by this compound
| Time after this compound Stimulation | Relative Levels of PDZK1 associated with hIP Immune-complexes (% of basal) | Mechanism |
| 0 min (basal) | 100% | Constitutive association doi.orgnih.govresearchgate.net |
| 10 min | Significantly diminished | Agonist-induced conformational activation and dissociation of PDZK1 doi.orgnih.govresearchgate.net |
| 30-60 min | Returned to basal levels | Enhanced cAMP-dependent PKA phosphorylation of PDZK1 at Ser505, triggering re-association doi.orgnih.govresearchgate.net |
| 2-4 hours | Decreased again | Subsequent de-phosphorylation of PDZK1 doi.orgnih.govresearchgate.net |
Pharmacological Effects of Cicaprost in Biological Systems
Immunomodulatory and Anti-Inflammatory Properties
Inhibition of Proinflammatory Cytokine and Chemokine Production
Cicaprost demonstrates a significant ability to inhibit the production of various proinflammatory cytokines and chemokines. Studies have shown that this prostacyclin analog potently suppresses the release of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), interleukin-1 alpha (IL-1α), interleukin-6 (IL-6), macrophage inflammatory protein-1 alpha (MIP-1α), and monocyte chemoattractant protein-1 (MCP-1). aai.orgnih.gov
Research conducted on human primary immune cells has elucidated this compound's inhibitory effects on proinflammatory responses. This compound effectively inhibits the production of proinflammatory chemokines and cytokines from human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS) or TNF-α. nih.gov Similarly, it suppresses the release of these inflammatory mediators from LPS-stimulated human monocyte-derived dendritic cells (MoDC). aai.orgnih.gov The prostacyclin IP receptor is constitutively expressed in macrophages, while its expression can be induced by LPS stimulation in MoDCs. nih.gov
Table 1: Effect of this compound on Proinflammatory Cytokine/Chemokine Production
| Cell Type | Stimulus | Cytokines/Chemokines Inhibited | Receptor Involvement | Reference |
| Human Monocyte-Derived Macrophages (Primary) | LPS, TNF-α | Proinflammatory chemokines/cytokines | IP receptor | nih.gov |
| Human Monocyte-Derived Dendritic Cells (MoDC) | LPS | Proinflammatory chemokines/cytokines | IP receptor | nih.gov |
| Murine Bone Marrow-Derived Dendritic Cells (BMDC) | LPS | IL-12, TNF-α, IL-1α, IL-6, MIP-1α, MCP-1 | IP-dependent | aai.org |
Enhancement of Anti-Inflammatory Cytokine Production (e.g., IL-10)
Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production
| Cell Type | Stimulus | Cytokine Enhanced | Mechanism | Reference |
| Human Peripheral Mononuclear Cells (PBMCs) | LPS | IL-10 | cAMP-elevating agent | nih.govcapes.gov.br |
| Murine Bone Marrow-Derived Dendritic Cells (BMDC) | LPS | IL-10 | IP-dependent upregulation of intracellular cAMP | aai.org |
Regulation of T-Cell Responses and Differentiation
This compound plays a role in regulating T-cell function and inflammatory responses. aai.org Its effects extend to modulating the differentiation and activity of specific T-cell subsets.
Interleukin-33 (IL-33) is a cytokine known to induce T helper 2 (Th2) differentiation and enhance the production of type 2 cytokines, which are implicated in allergic diseases and asthma. researchgate.netnih.govnih.gov this compound has been shown to dose-dependently inhibit IL-33-driven production of IL-4, IL-5, and IL-13 by CD4+ T cells. researchgate.netnih.govnih.govaai.orgaai.org This inhibitory effect is specifically dependent on the IP receptor, as evidenced by studies using IP receptor knockout mice where this compound did not alter cytokine production. nih.govaai.org Furthermore, IP knockout mice exhibited increased IL-5 and IL-13 responses of CD4+ T cells following sensitization and challenge with Alternaria, a protease-containing allergen, suggesting that PGI₂ (and thus this compound) suppresses IL-33-induced Th2 responses in vivo. researchgate.netnih.govnih.govaai.orgresearchgate.net
Table 3: this compound's Inhibition of IL-33-Induced Th2 Cytokines in CD4+ T Cells
| Cytokine | Effect of this compound on IL-33-Induced Production (WT CD4+ T cells) | IP-Dependency | Reference |
| IL-4 | Dose-dependently decreased | Yes | nih.govaai.org |
| IL-5 | Dose-dependently decreased | Yes | nih.govaai.org |
| IL-13 | Dose-dependently decreased | Yes | nih.govaai.org |
This compound also influences the production of interleukin-2 (B1167480) (IL-2) and the expression of Gata3, a key transcription factor for Th2 differentiation. This compound has been observed to inhibit IL-33-driven IL-2 production and CD25 expression by CD4+ T cells. researchgate.netnih.govnih.govaai.orgaai.org IL-2 is a critical growth factor for T-cell survival and proliferation. aai.org Moreover, this compound decreases Gata3 protein expression in CD4+ T cells. aai.org This suggests that the PGI₂/IP signaling pathway, activated by this compound, inhibits Gata3 expression, thereby contributing to the suppression of Th2 differentiation. aai.org
Anti-Metastatic and Anti-Tumor Research
Beyond its immunomodulatory effects, this compound has been investigated for its potential anti-metastatic and anti-tumor properties. Research indicates that this compound can strongly reduce lung and lymph node metastasis in rats. glpbio.com Additionally, studies have demonstrated that this compound exhibits cell-type- and cell-cycle-specific anti-mitogenesis, suggesting a direct impact on cell proliferation relevant to cancer development. glpbio.com
Inhibition of Lymphogenous and Hematogenous Tumor Metastasis
This compound exhibits potent antimetastatic effects in various experimental rodent tumor models, interfering with both lymphogenous and hematogenous routes of tumor spread nih.govnih.govnih.govresearchgate.net. In studies involving spontaneously metastasizing R 3327 MAT Lu prostate carcinomas and SMT 2A mammary carcinomas in rats, daily oral administration of this compound significantly inhibited the number of lung metastases. For instance, in R 3327 MAT Lu prostate carcinomas, a daily dose of 1.0 mg/kg reduced lung metastases by approximately 80% nih.gov. In the SMT 2A mammary carcinoma model, 1 mg/kg daily oral doses led to a strong decrease in lung metastases, with five out of ten animals being free of visible lung metastases nih.gov. This dose also reduced lung metastases by about 95% compared to controls in previous investigations nih.gov. Furthermore, this compound significantly reduced the weight of axillary lymph nodes in the SMT 2A model nih.gov.
Differential Effects on Primary Tumor Growth versus Metastasis
A notable characteristic of this compound's action is its specific inhibitory effect on metastasis without significantly influencing the growth of the primary tumor nih.govnih.govoup.comoaepublish.com. In both R 3327 MAT Lu prostate carcinoma and SMT 2A mammary carcinoma models, the growth of the primary tumor remained unaffected by this compound within the tested dose range nih.gov. This suggests that its antimetastatic mechanism is distinct from conventional cytostatic or antihormonal drugs that directly target tumor cell proliferation nih.gov. Even when treatment was initiated after the presence of palpable primary tumors, this compound still demonstrated pronounced antimetastatic activity nih.gov.
Mechanisms Involving Tumor Cell Migration and Differentiation
The antimetastatic action of this compound appears to be related to its interference with specific steps of the metastatic cascade, particularly tumor cell migration and differentiation nih.govscispace.com. In tumor cell lines expressing a functional prostacyclin receptor (IP-receptor), this compound has been shown to inhibit stimulated tumor cell migration nih.govoup.com. Additionally, changes in the differentiation status of tumor cells have been observed nih.gov. These effects suggest that this compound modulates cellular processes crucial for metastatic dissemination, such as tumor cell-blood cell interaction, tumor cell adhesion, and extravasation, and potentially steps following extravasation nih.gov.
Impact of Plasma Concentration Profiles on Antimetastatic Efficacy
The efficacy of this compound in inhibiting tumor metastasis is significantly influenced by its plasma concentration profile nih.gov. Studies have shown that a strong inhibition of metastasis is achieved through repeated once-daily applications, which result in discontinuous plasma peak levels nih.gov. In contrast, continuous administration of equivalent doses via drinking water, leading to lower but constant steady-state plasma levels, failed to exert inhibitory effects nih.gov. This suggests that the antimetastatic action of this compound, which is mediated by functional IP-receptors, may be subject to desensitization if the receptors are continuously exposed to the drug nih.gov.
Table 1: Antimetastatic Effects of this compound in Rodent Tumor Models
| Tumor Model | Dose (mg/kg p.o. daily) | Effect on Lung Metastases | Effect on Lymph Node Weight | Effect on Primary Tumor Growth | Citation |
| R 3327 MAT Lu Prostate Carcinoma | 1.0 | ~80% inhibition | Not specified | No influence | nih.gov |
| SMT 2A Mammary Carcinoma | 0.1, 0.5, 1.0 | Dose-dependent inhibition (up to 95% at 1.0 mg/kg) | Significantly reduced at 1.0 mg/kg | No influence | nih.govnih.govnih.gov |
| 13762 MTLn3 Mammary Carcinoma | Not specified | Strong inhibition | Strongly inhibits | Unchanged | nih.govnih.govoup.com |
Anti-Atherosclerotic Potential
This compound has also demonstrated considerable potential as an anti-atherosclerotic agent.
Reduction of Atheromatous Plaque Formation in Experimental Models
In experimental models of hypercholesterolemia, oral this compound has been shown to reduce atheromatous plaque formation nih.govnih.gov. In New Zealand white rabbits fed a cholesterol-enriched diet for 12 weeks, oral this compound (5 micrograms/kg/day) significantly reduced the aortic intimal surface covered by atheromatous lesions from 84% to 63% (P < 0.05) nih.gov. This reduction occurred without major differences in serum lipid composition between this compound-treated and vehicle-treated animals nih.gov.
Table 2: Impact of this compound on Atheromatous Plaque Formation in Hypercholesterolemic Rabbits
| Treatment Group | Aortic Intimal Surface Covered by Atheromatous Lesions (%) | P-value | Citation |
| Control | 84 | nih.gov | |
| This compound | 63 | < 0.05 | nih.gov |
Improvement of Endothelial Function
Beyond plaque reduction, this compound treatment considerably improved impaired endothelium-dependent relaxations observed in hypercholesterolemic rabbits nih.govnih.gov. This improvement in endothelial function is a key aspect of its anti-atherosclerotic mechanism nih.gov. Additionally, this compound largely reduced platelet and leukocyte hyperreactivity, which are common in hypercholesterolemic conditions nih.gov. The mechanism of its anti-atherosclerotic effects may be related to improved endothelial function and subsequent prevention of secondary platelet and neutrophil hyperreactivity nih.gov. This compound has also been shown to up-regulate Nox4 expression and H2O2 production in human microvascular endothelial cells, which is linked to preventing endothelial cell apoptosis researchgate.net.
Attenuation of Platelet and Leukocyte Hyperreactivity
This compound, functioning as a prostacyclin (PGI2) mimetic, has demonstrated significant capabilities in attenuating the hyperreactivity of both platelets and leukocytes. In studies involving cholesterol-fed rabbits, oral administration of this compound markedly reduced platelet and neutrophil hyperreactivity induced by hypercholesterolemia. nih.govnih.gov This observed reduction in hyperreactivity is thought to be linked to an improvement in endothelial function, which subsequently prevents secondary platelet and neutrophil activation. nih.gov Furthermore, this compound has been shown to counteract atherosclerosis-induced platelet desensitization to PGI2. nih.gov
Beyond animal models, this compound's anti-platelet effects have been observed in human subjects. In healthy male volunteers, this compound demonstrated a statistically significant, dose-dependent inhibition of platelet aggregation. This effect was evident when aggregation was induced by agents such as 2 µM adenosine (B11128) diphosphate (B83284) (ADP) and 0.4 µg/mL collagen in platelet-rich plasma (PRP), as well as by 2 µM ADP and 0.6 µg/mL collagen in whole blood. nih.gov The compound also inhibited the activation of human platelets stimulated by lipopeptides, further supporting its role as a physiological platelet inhibitor. uni-regensburg.de
In terms of leukocyte modulation, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of proinflammatory chemokines. This inhibitory effect is observed in primary human monocyte-derived macrophages stimulated by lipopolysaccharides (LPS) or tumor necrosis factor-alpha (TNF-alpha), as well as in LPS-stimulated monocyte-derived dendritic cells. ncats.ioncats.io Additionally, this compound has been found to significantly increase interleukin-10 (IL-10) production in certain macrophage types and to reduce interleukin-1 beta (IL-1β) production. jst.go.jp Its influence extends to T-helper 2 (Th2) cells, where this compound dose-dependently decreased the IL-33-induced production of IL-4, IL-5, and IL-13 by CD4+ cells, and also reduced IL-2 production. This confirms the specificity of its action on the prostacyclin-IP signaling pathway. mdpi.com
Renal Protective Effects
This compound has demonstrated protective effects on renal function in various experimental models, influencing renal hemodynamics and preserving kidney tissue integrity.
Studies on Renal Plasma Flow and Glomerular Filtration Rate
Research in uninephrectomized dogs exhibiting mild chronic renal failure and hypertension revealed that this compound treatment led to a significant elevation in renal plasma flow (RPF) and a notable decrease in filtration fraction. oup.comnih.govoup.com While the glomerular filtration rate (GFR) showed a tendency towards higher levels in the this compound-treated group at 3, 6, and 15 months, these increases were not consistently statistically significant throughout the study. oup.com However, the elevated GFR in the this compound group was accompanied by a lower filtration fraction, achieving statistical significance at the 15-month mark. oup.com These findings suggest that this compound can positively influence renal hemodynamics in compromised kidney states. oup.comnih.gov
Table 1: Effects of this compound on Renal Hemodynamic Parameters in Uninephrectomized Dogs
| Parameter | Baseline (Mean ± SD) | This compound Group (Observed Trend/Significance) | Control Group (Observed Trend/Significance) |
| Renal Plasma Flow (RPF) (mL/min) | 121.5 ± 28.3 oup.com | Significant elevation at 6 and 15 months (P < .05 vs. control) oup.com | No significant change oup.com |
| Glomerular Filtration Rate (GFR) (mL/min) | 46.1 ± 7.8 oup.com | Tendency to higher levels at 3, 6, and 15 months (not significant) oup.com | No significant change oup.com |
| Filtration Fraction | Not specified oup.com | Significant decrease at 15 months (P < .05) oup.com | No significant change oup.com |
Note: This table summarizes the trends and statistical significance as reported in the referenced study, as specific numerical values for all time points were not provided in the source text. Baseline values are those reported at 27 months post-uninephrectomy, prior to the 15-month follow-up study. oup.com
Histopathological Investigations of Renal Tissue Protection
Histopathological examinations of renal tissue have provided further evidence of this compound's protective effects. In the aforementioned study on uninephrectomized dogs, biopsies from the control group revealed a pronounced thickening of the pre- and intraglomerular portions of arteriolar vessels, along with an increased mesangial matrix affecting 75% of the glomeruli. oup.comnih.gov In contrast, renal biopsies from the this compound-treated group showed normal histological vascular and glomerular appearances in two of the animals, while the third animal exhibited less than 20% vascular and glomerular damage. oup.com These histological findings suggest an organic protective action of PGI2, which may contribute to the preservation of renal architecture. oup.com
Additionally, in a model of uninephrectomized streptozotocin-induced diabetic rats, chronic therapy with this compound was found to attenuate the progression of diabetic renal injury. This was evidenced by lower urinary albumin excretion, reduced renal and glomerular hypertrophies, and a better preservation of renal architectural integrity. oup.com This nephroprotective effect of this compound in this model appeared to be more related to the modulation of local renal mechanisms rather than systemic blood pressure control. oup.com
Advanced Methodologies and Experimental Models in Cicaprost Research
In Vitro Cell Culture and Molecular Biology Techniques
In vitro models are fundamental to understanding the biological activities of Cicaprost. Both primary cells, isolated directly from tissues, and established cell lines are employed to dissect its pharmacological profile.
Primary cells offer a physiologically relevant system to study the effects of this compound in a context that closely mimics the in vivo environment.
Pulmonary Artery Smooth Muscle Cells (PASMCs): Human PASMCs have been cultured to investigate the anti-proliferative effects of this compound. In these studies, serum-induced proliferation was significantly inhibited by this compound, an effect that is believed to be mediated, at least in part, through a cyclic AMP (cAMP)-dependent pathway. nih.govucl.ac.ukplos.orgnih.gov For instance, one study demonstrated that this compound at a concentration of 30 nM markedly reduced the proliferation of human PASMCs. nih.govucl.ac.uk Another study showed that this compound inhibited the proliferation of distal PASMCs stimulated with either platelet-derived growth factor-BB or serum. nih.gov
Immune Cells: The anti-inflammatory properties of this compound have been explored using primary human immune cells. Specifically, its activity has been determined in primary human monocyte-derived macrophages and human monocyte-derived dendritic cells (MoDCs). nih.gov In these cells, this compound potently inhibits the production of proinflammatory chemokines and cytokines induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα). nih.gov The prostacyclin (IP) receptor, the target for this compound, is constitutively expressed in macrophages and is inducible by LPS stimulation in MoDCs. nih.gov
Endothelial Cells: While direct studies on this compound with primary endothelial cells were not prominent in the reviewed literature, the prostacyclin signaling pathway, in general, is known to be active in these cells. For example, studies with the stable prostacyclin mimetic iloprost (B1671730) have shown that it can stimulate cAMP formation in cultured porcine aortic endothelial cells, suggesting that similar mechanisms could be investigated for this compound. mdpi.com
The isolation and culture of these primary cells involve enzymatic digestion of tissues to obtain single-cell suspensions, followed by cultivation in specialized growth media containing necessary supplements to maintain their phenotype and viability.
Established cell lines, which are immortalized and can be cultured indefinitely, provide a consistent and reproducible system for studying receptor signaling pathways.
HEK 293 Cells: Human Embryonic Kidney (HEK) 293 cells are frequently used in receptor signaling studies due to their high transfectability and robust growth. nih.gov In the context of prostacyclin receptor research, HEK-293 cells have been stably transfected to express the prostacyclin (IP) receptor (HEK-293-IP cells). ucl.ac.uk These cells have been instrumental in demonstrating the anti-proliferative effects of prostacyclin analogues. ucl.ac.uk Studies have shown that the growth rate of HEK-293-IP cells is significantly decreased compared to cells expressing an empty vector, and this effect can be further modulated by prostacyclin analogues. ucl.ac.uk
THP-1 Cells: The human monocytic leukemia cell line, THP-1, is a widely used model to study monocyte and macrophage functions. mdpi.com These cells can be differentiated into a macrophage-like phenotype using agents like phorbol (B1677699) 12-myristate 13-acetate (PMA). mdpi.comnih.gov While direct studies detailing the effects of this compound on THP-1 cells were not extensively covered in the reviewed literature, these cells represent a valuable model for investigating the immunomodulatory effects of this compound, given its known anti-inflammatory properties in primary macrophages. nih.govnih.gov
Other Established Cell Lines: The human erythroleukemia (HEL) cell line has been used to demonstrate that this compound can increase cytosolic Ca2+ concentration through mobilization from internal stores and influx from the extracellular space. nih.gov
A range of functional and biochemical assays are employed to quantify the interaction of this compound with its receptor and the subsequent downstream signaling events.
Radioligand binding assays are a gold standard for characterizing the affinity of a ligand for its receptor. researchgate.net In these assays, a radiolabeled ligand (e.g., [3H]-iloprost) is used to label the receptor, and the ability of an unlabeled ligand, such as this compound, to displace the radioligand is measured. nih.gov This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the unlabeled ligand. nih.govresearchgate.net
Competition binding assays have been used to determine the affinity of this compound for the prostacyclin (IP) receptor. For example, studies on platelet membranes from different species have shown that this compound can inhibit the binding of [3H]-iloprost.
Table 1: IC50 Values of this compound in Radioligand Displacement Assays
| Cell/Membrane Preparation | Radioligand | IC50 of this compound (nM) |
|---|---|---|
| Human Platelet Membranes | [3H]-iloprost | 110 |
| Pig Platelet Membranes | [3H]-iloprost | 90 |
| Horse Platelet Membranes | [3H]-iloprost | 165 |
| Rabbit Platelets | [3H]-iloprost | 900 |
| Rat Platelets | [3H]-iloprost | 640 |
Data compiled from a study by Armstrong et al. nih.gov
Cyclic AMP (cAMP) Production: A primary mechanism of action for this compound is the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. The quantification of cAMP is a key functional assay in this compound research. These assays are typically performed on cultured cells treated with this compound, and the resulting cAMP levels are measured using techniques such as competitive radioreceptor binding assays or enzyme-linked immunosorbent assays (ELISAs). atsjournals.org Studies have consistently shown that this compound elevates intracellular cAMP in human pulmonary artery smooth muscle cells, and this effect is linked to its anti-proliferative properties. nih.govucl.ac.ukplos.orgnih.govatsjournals.org
Table 2: Effect of this compound on cAMP Production and Proliferation in Human Pulmonary Artery Smooth Muscle Cells
| Treatment | Proliferation (% of FBS control) | cAMP Elevation (fold increase) |
|---|---|---|
| This compound (30 nM) | 43.9 ± 5.7% | Significant increase |
Data from a study by Clapp et al., demonstrating the inverse relationship between this compound-induced cAMP elevation and cell proliferation. nih.govucl.ac.uk
Inositol (B14025) Phosphate (B84403) Production: The inositol phosphate signaling pathway is another major signal transduction cascade activated by G protein-coupled receptors, typically those coupled to Gq proteins. nih.govnih.gov This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org IP3 then triggers the release of calcium from intracellular stores. While the primary signaling pathway for the prostacyclin receptor is through Gs and cAMP production, some evidence suggests potential cross-talk or coupling to other G proteins. nih.gov However, direct evidence demonstrating a significant and consistent stimulation of inositol phosphate production by this compound is not well-established in the reviewed literature.
The measurement of intracellular calcium ([Ca2+]i) levels is crucial for understanding signaling pathways that involve calcium as a second messenger. Fluorescent calcium indicators are commonly used to monitor changes in [Ca2+]i in real-time in live cells.
Studies using the human erythroleukemia (HEL) cell line have shown that this compound can induce an increase in cytosolic Ca2+ concentration. nih.gov This effect is mediated by both the mobilization of calcium from internal stores and an influx of calcium from the extracellular space. nih.gov This finding suggests that in certain cell types, the prostacyclin receptor, when activated by this compound, can couple to signaling pathways that lead to changes in intracellular calcium homeostasis. nih.gov The effect of this compound on [Ca2+]i in HEL cells was found to be insensitive to pertussis toxin, indicating the involvement of G-proteins other than Gi/o. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 2',5'-dideoxyadenosine |
| Beraprost (B1666799) |
| This compound |
| Iloprost |
| Lipopolysaccharide |
| Phorbol 12-myristate 13-acetate |
| SQ22536 |
| Treprostinil (B120252) |
Functional and Biochemical Assays
Cell Proliferation and DNA Synthesis Assays
The anti-proliferative effects of this compound have been extensively studied using a variety of established in vitro assays that measure both cell number and the rate of DNA synthesis. These methodologies are crucial for understanding the compound's potential in contexts of pathological cell growth, such as in pulmonary arterial hypertension.
Commonly employed techniques include direct cell counting, often performed after staining with agents like trypan blue to exclude non-viable cells, and [³H]-thymidine incorporation assays. The latter provides a quantitative measure of DNA synthesis, as the radiolabeled nucleoside is incorporated into the DNA of dividing cells. A decrease in [³H]-thymidine uptake is indicative of an anti-proliferative effect. nih.govnih.gov
Another widely used method is the assessment of cell cycle progression through flow cytometry. This technique can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that this compound can inhibit the progression of distal pulmonary artery smooth muscle cells (PASMCs) from the G0/G1 phase to the S phase, thereby halting cell division. core.ac.uk Furthermore, non-radioactive methods like the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by immunodetection or click chemistry-based fluorescent labeling, respectively, offer safer and more modern alternatives for quantifying DNA synthesis. glpbio.com
Key Research Findings:
Studies have consistently demonstrated that this compound inhibits the proliferation of various cell types, most notably vascular and pulmonary artery smooth muscle cells. This inhibition is often observed in cells stimulated with growth factors such as platelet-derived growth factor (PDGF) or serum. nih.govcore.ac.uk The anti-proliferative action of this compound is mediated through the prostacyclin (IP) receptor and is associated with an increase in intracellular cyclic AMP (cAMP) levels. nih.govcore.ac.uk The inhibitory effects of this compound on cell proliferation can be diminished by the presence of adenylyl cyclase inhibitors, confirming the involvement of the cAMP pathway. nih.govcore.ac.uk In studies comparing different prostacyclin analogs, this compound has been shown to be a potent inhibitor of cell growth, although in some cases less so than other analogs like iloprost and UT-15. nih.gov
Table 1: Summary of this compound's Effects on Cell Proliferation and DNA Synthesis
| Cell Type | Assay Used | Stimulant | Key Finding | Citation |
|---|---|---|---|---|
| Distal Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Counting, [³H]-thymidine incorporation, Flow Cytometry | PDGF-BB, Serum | Inhibited progression from G0/G1 to S phase; inhibited proliferation. | core.ac.uk |
| Murine Aortic Smooth Muscle Cells | [³H]-thymidine incorporation, Cell Counting | PDGF | Inhibited proliferation in wild-type mice; no effect in IP receptor knockout mice. | nih.gov |
| Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | Cell Counting, [³H]-thymidine incorporation | Fetal Bovine Serum (FBS) | Dose-dependently inhibited proliferation. | nih.govnih.gov |
| Mouse CD4+ T Cells | CFSE dilution assay | Anti-CD3/anti-CD28 antibodies | Inhibited cell activation and proliferation in an IP-dependent manner. | nih.gov |
Cytokine and Chemokine Release Quantification (e.g., Luminex Technology)
The quantification of cytokines and chemokines is essential for understanding the immunomodulatory effects of this compound. Methodologies for these measurements range from traditional enzyme-linked immunosorbent assays (ELISAs) for single analytes to multiplex technologies like the Luminex platform, which allows for the simultaneous measurement of numerous cytokines and chemokines in a small sample volume. glpbio.comnih.gov These assays typically utilize bead-based immunoassays where beads coated with specific capture antibodies bind to their target analytes, which are then detected with a fluorescently labeled detection antibody.
In the context of this compound research, these techniques have been pivotal in elucidating its anti-inflammatory properties. The primary methods reported in key studies include ELISA for the quantification of secreted cytokines in cell culture supernatants and intracellular cytokine staining followed by flow cytometry to determine the frequency of cytokine-producing cells at a single-cell level. core.ac.uk
Key Research Findings:
Research has demonstrated that this compound exerts significant inhibitory effects on the production of key cytokines involved in type 2 immune responses. Specifically, in studies involving mouse CD4+ T cells, this compound has been shown to dose-dependently inhibit the production of the Th2 cytokines Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) induced by Interleukin-33 (IL-33). nih.govcore.ac.uknih.gov This inhibitory effect is dependent on the prostacyclin (IP) receptor, as it is not observed in cells from IP receptor knockout mice. nih.govcore.ac.uk
Furthermore, this compound has been found to suppress the production of Interleukin-2 (B1167480) (IL-2), a critical growth factor for T cell survival and proliferation. core.ac.uknih.gov The data suggest that this compound limits the total number of Th2 cells rather than affecting the amount of cytokine produced by each individual cell. nih.govcore.ac.uk These findings highlight the potential of this compound in modulating immune responses in inflammatory and allergic conditions.
Table 2: Effect of this compound on Cytokine Production in Mouse CD4+ T Cells
| Cytokine | Methodology | Stimulant | Effect of this compound | IP Receptor Dependence | Citation |
|---|---|---|---|---|---|
| IL-4 | ELISA, Intracellular Staining/Flow Cytometry | IL-33 | Dose-dependent inhibition | Yes | nih.govcore.ac.uk |
| IL-5 | ELISA, Intracellular Staining/Flow Cytometry | IL-33 | Dose-dependent inhibition | Yes | nih.govcore.ac.uk |
| IL-13 | ELISA, Intracellular Staining/Flow Cytometry | IL-33 | Dose-dependent inhibition | Yes | nih.govcore.ac.uk |
| IL-2 | ELISA | IL-33 | Dose-dependent suppression | Yes | core.ac.uknih.gov |
Gene Expression Analysis (e.g., RT-PCR, Promoter-Reporter Assays)
The analysis of gene expression provides a molecular-level understanding of how this compound modulates cellular functions. Key methodologies in this area include Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and promoter-reporter assays.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique, particularly in its quantitative form (qRT-PCR), is a cornerstone for measuring the abundance of specific messenger RNA (mRNA) transcripts. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA using PCR. The amount of amplified product, often detected in real-time using fluorescent dyes or probes, is proportional to the initial amount of target mRNA in the sample. This allows for the precise quantification of changes in gene expression following treatment with a compound like this compound.
Promoter-Reporter Assays: These assays are designed to investigate the activity of a specific gene's promoter—the region of DNA that controls its transcription. The promoter sequence of interest is cloned into a plasmid vector upstream of a reporter gene, such as that encoding luciferase or green fluorescent protein (GFP). This construct is then introduced into cells. Changes in the expression of the reporter gene, which can be easily measured (e.g., by luminescence or fluorescence), reflect the activity of the promoter and, by extension, the transcription factors that bind to it. These assays are particularly useful for dissecting the signaling pathways through which this compound influences gene expression.
Key Research Findings:
While direct studies employing RT-PCR or promoter-reporter assays to globally assess this compound's effects are not extensively detailed in the provided context, significant findings have emerged regarding its impact on specific transcription factors and their target genes. Research in mouse CD4+ T cells has revealed that this compound treatment leads to a decrease in the expression of the master Th2 transcription factor, Gata3 . This effect is dependent on the IP receptor and is associated with the observed suppression of type 2 cytokine production.
Furthermore, it has been suggested that this compound inhibits the production of IL-2 by attenuating the activation of the Nuclear Factor of Activated T-cells (NFAT) . NFAT is a crucial transcription factor for the expression of IL-2 and other genes involved in T cell activation. Promoter-reporter assays containing NFAT response elements would be the standard method to directly quantify the effect of this compound on NFAT-driven gene transcription.
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunofluorescence, Phosphorylation Studies)
Investigating changes in protein levels and their post-translational modifications is critical to fully comprehend the mechanisms of action of this compound. Several powerful techniques are employed for this purpose.
Western Blot: This widely used technique allows for the detection and quantification of specific proteins in a complex mixture. Proteins from cell or tissue lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is subsequently probed with an antibody specific to the protein of interest, and a secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification. Western blotting can reveal changes in the total amount of a protein in response to this compound treatment.
Immunofluorescence: This microscopic technique is used to visualize the localization of specific proteins within a cell. Cells are treated, fixed, and then incubated with a primary antibody against the target protein. A secondary antibody, tagged with a fluorescent dye, binds to the primary antibody, allowing the protein's distribution (e.g., in the nucleus, cytoplasm, or cell membrane) to be observed with a fluorescence microscope. This method is invaluable for tracking changes in protein localization, such as the translocation of a transcription factor to the nucleus.
Phosphorylation Studies: Many cellular signaling pathways involve the addition of phosphate groups to proteins (phosphorylation), which can alter their activity, localization, or stability. Phosphorylation events can be detected using several methods. Western blotting with phospho-specific antibodies, which only recognize the phosphorylated form of a protein, is a common approach. Additionally, whole-cell phosphorylation assays, often involving the metabolic labeling of cells with radioactive phosphate ([³²P]-orthophosphate) followed by immunoprecipitation of the protein of interest and autoradiography, can directly demonstrate agonist-induced phosphorylation.
Key Research Findings:
Consistent with its effects on gene expression, studies have shown that this compound treatment is associated with a decrease in the protein expression of the transcription factor Gata3 . This has been observed through the analysis of mean fluorescence intensity in intracellular staining experiments.
A significant finding in the study of this compound's mechanism of action comes from phosphorylation studies. It has been demonstrated through whole-cell phosphorylation assays that this compound induces the phosphorylation of the mouse prostacyclin (mIP) receptor itself. This phosphorylation is dependent on Protein Kinase A (PKA) and is a crucial post-translational modification that regulates the receptor's ability to couple to downstream signaling partners, specifically the Gαi and Gαq proteins. This finding provides a detailed molecular mechanism for how this compound initiates diverse intracellular signaling cascades.
In Vivo Animal Models for Pharmacological and Pathophysiological Research
To translate in vitro findings into a more complex biological system, researchers utilize various in vivo animal models. These models are indispensable for evaluating the pharmacological effects and therapeutic potential of this compound in the context of a whole organism.
Rodent Models
Rodent models, particularly mice and rats, are frequently used in this compound research due to their well-characterized genetics, relatively short life cycle, and the availability of a wide range of research tools, including genetically modified strains.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2′,5′-dideoxyadenosine |
| 5-bromo-2'-deoxyuridine (BrdU) |
| 5-ethynyl-2'-deoxyuridine (EdU) |
| Beraprost |
| This compound |
| Gata3 |
| Green fluorescent protein (GFP) |
| Iloprost |
| Interleukin-2 (IL-2) |
| Interleukin-4 (IL-4) |
| Interleukin-5 (IL-5) |
| Interleukin-13 (IL-13) |
| Interleukin-33 (IL-33) |
| Luciferase |
| Nuclear Factor of Activated T-cells (NFAT) |
| Platelet-derived growth factor (PDGF) |
| Protein Kinase A (PKA) |
| Trypan blue |
Rat Tail Artery Myography Models for Vasorelaxation Studies
Rat tail artery myography is a fundamental technique used to assess the vasoactive properties of compounds like this compound. This ex vivo method allows for the direct measurement of arterial smooth muscle contraction and relaxation under controlled laboratory conditions. In these studies, segments of the rat tail artery are isolated and mounted in an organ bath, where changes in isometric tension are recorded in response to various pharmacological agents.
This model is particularly useful for investigating the mechanisms of vasodilation. For instance, studies have utilized this technique to demonstrate that prostacyclin analogs, such as iloprost, induce relaxation in pre-contracted arterial segments. The underlying mechanism often involves the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA) signaling pathways. These pathways ultimately promote smooth muscle relaxation and vasodilation. While direct studies detailing this compound's effects in this specific model are not extensively available in the provided search results, the established methodology and findings with similar prostacyclin analogs provide a strong framework for understanding its likely vasorelaxant effects.
Lipopolysaccharide (LPS)-Induced Uveitis Models in Rats
The lipopolysaccharide (LPS)-induced uveitis model in rats is a well-established and widely used model for studying acute ocular inflammation. nih.govcriver.com Systemic or local administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the eye, characterized by the breakdown of the blood-aqueous barrier, infiltration of inflammatory cells into the anterior chamber, and increased protein exudation. nih.govcriver.comresearchgate.net This model mimics many of the clinical features of anterior uveitis in humans.
Research has shown that this compound, a prostacyclin (IP) receptor agonist, demonstrates potent anti-inflammatory effects in this model. nih.gov In rats with LPS-induced uveitis, treatment with this compound has been shown to effectively prevent ocular inflammatory cell infiltration and protein leakage into the aqueous humor. nih.gov Furthermore, this compound has been observed to inhibit the production of pro-inflammatory chemokines and cytokines. nih.gov The anti-inflammatory activity of this compound is mediated through the IP receptor, which is expressed on various immune cells, including macrophages and dendritic cells. nih.gov
Table 1: Effects of this compound in a Rat Model of LPS-Induced Uveitis
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Inflammatory Cell Infiltration | Significantly prevented | nih.gov |
| Protein Leakage | Significantly prevented | nih.gov |
Experimental Cancer Metastasis Models (Rat Mammary and Prostate Carcinomas)
Experimental models of cancer metastasis using rat mammary and prostate carcinomas are crucial for evaluating the potential of therapeutic agents to inhibit the spread of cancer. These models often involve the implantation of tumor cells into rats, which then spontaneously metastasize to distant organs, such as the lungs and lymph nodes.
Studies utilizing these models have demonstrated the anti-metastatic properties of this compound. In rats bearing R 3327 MAT Lu prostate carcinomas, daily oral administration of this compound was found to inhibit the number of lung metastases by approximately 80%. nih.govnih.gov Similarly, in female rats with SMT 2A mammary carcinomas, this compound exhibited a dose-dependent inhibition of lung metastases. nih.govnih.gov At a higher dose, a significant number of the treated animals were found to be free of visible lung metastases. nih.govnih.gov It is important to note that this compound did not affect the growth of the primary tumor in either model, suggesting that its primary action is on the metastatic process itself. nih.govnih.gov The proposed mechanism for this anti-metastatic effect involves the inhibition of tumor-cell-induced platelet aggregation and tumor cell adhesion. nih.gov
Table 2: Anti-metastatic Effects of this compound in Rat Carcinoma Models
| Cancer Model | Key Findings | Reference |
|---|---|---|
| R 3327 MAT Lu Prostate Carcinoma | ~80% inhibition of lung metastases | nih.govnih.gov |
Genetically Modified Mouse Models (e.g., IP Receptor Knockout Mice)
Genetically modified mouse models, particularly those with targeted gene deletions (knockout mice), have been instrumental in elucidating the specific pathways through which compounds like this compound exert their effects. IP receptor knockout (IP KO) mice, which lack the receptor for prostacyclin and its analogs, are a prime example. These models allow researchers to confirm that the observed effects of this compound are indeed mediated by the IP receptor.
Studies using IP KO mice have been pivotal in understanding the role of the PGI2-IP signaling pathway in various physiological and pathological processes. For instance, in models of allergic airway inflammation, the absence of the IP receptor in KO mice leads to exacerbated inflammatory responses compared to wild-type mice. nih.gov When treated with this compound, wild-type mice show a reduction in Th2 cytokine production, an effect that is absent in IP KO mice, confirming the specificity of this compound for the IP receptor. nih.gov Similarly, in studies of cerebral ischemia, the neuroprotective effects of another prostacyclin analog, beraprost, were observed in wild-type mice but not in IP KO mice, highlighting the critical role of the IP receptor in mediating these protective effects. hilarispublisher.com
Murine Models of Allergic Lung Inflammation and Angiogenesis
Murine models of allergic lung inflammation are essential for studying the pathophysiology of asthma and for evaluating novel therapeutic strategies. biomedpress.org These models typically involve sensitizing mice to an allergen, such as ovalbumin, followed by an airway challenge with the same allergen to induce an inflammatory response characterized by eosinophilia, mucus production, and airway hyperresponsiveness. nih.gov
This compound has been shown to modulate the immune response in these models. It dose-dependently inhibits the production of Th2 cytokines, such as IL-4, IL-5, and IL-13, by CD4+ T cells in an IP receptor-specific manner. nih.govnih.gov This inhibition is associated with a decrease in NFAT activation and IL-2 production. nih.gov Furthermore, in a model of protease-containing allergen-induced lung inflammation, IP knockout mice exhibited increased Th2 responses, suggesting that endogenous PGI2 signaling through the IP receptor plays a role in restraining these responses. nih.govnih.gov
Angiogenesis, the formation of new blood vessels, is also a feature of chronic airway inflammation. While the direct effects of this compound on angiogenesis in these specific models are not detailed in the provided search results, the inflammatory milieu it modulates is known to influence angiogenic factors.
Hypercholesterolemia Models in Rabbits
Hypercholesterolemia models in rabbits, particularly those induced by a high-cholesterol diet, are widely used to study the development of atherosclerosis and to test the efficacy of anti-atherosclerotic drugs. nih.govnih.govmdpi.comresearchgate.net These models are relevant to human disease as rabbits share similarities with humans in their lipoprotein metabolism. mdpi.comresearchgate.net
In rabbits fed a cholesterol-enriched diet, oral administration of this compound has been shown to have significant anti-atherosclerotic effects. nih.gov Treatment with this compound reduced the aortic intimal surface covered by atheromatous lesions. nih.gov Interestingly, this effect was observed without major changes in serum lipid composition, suggesting that the protective mechanism of this compound is not primarily through lipid-lowering. nih.gov Instead, the beneficial effects of this compound in this model are attributed to the improvement of endothelial function and the reduction of platelet and leukocyte hyperreactivity, which are hallmarks of hypercholesterolemia. nih.gov
Table 3: Effects of this compound in a Rabbit Hypercholesterolemia Model
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Aortic Atheromatous Lesions | Reduced from 84% to 63% | nih.gov |
| Endothelium-Dependent Relaxations | Considerably improved | nih.gov |
Larger Animal Models for Renal Function Studies (e.g., Uninephrectomized Dogs)
Larger animal models, such as uninephrectomized dogs, are valuable for studying the long-term effects of compounds on renal function in a setting of chronic renal failure and hypertension. nih.govoup.com In this model, the removal of one kidney (uninephrectomy) combined with a high sodium and high protein diet leads to progressive renal damage. nih.gov
In a long-term study involving uninephrectomized dogs, this compound treatment was found to have a protective effect on renal function. nih.gov The treated group showed less thickening of pre- and intraglomerular arteriolar vessels and a reduction in the enhancement of the mesangial matrix compared to the control group. nih.gov Furthermore, this compound induced a significant increase in renal plasma flow (RPF) and a significant decrease in the filtration fraction. nih.gov These beneficial effects on renal hemodynamics and structure were observed in the absence of changes in blood pressure, suggesting a direct protective role of this compound on the kidney. nih.gov
Table 4: Renal Effects of this compound in Uninephrectomized Dogs
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Renal Plasma Flow (RPF) | Significant elevation | nih.gov |
| Filtration Fraction | Significant decrease | nih.gov |
| Arteriolar Vessel Thickening | Reduced | nih.gov |
Table of Compounds
| Compound Name |
|---|
| Abiraterone |
| Amphiregulin |
| Angiogenin |
| Beraprost |
| Cabazitaxel |
| This compound |
| Clonidine |
| Cyclooxygenase |
| Dehydroepiandrosterone |
| Dihydrotestosterone |
| Endothelin-1 |
| Epoprostenol (B1671539) |
| Idazoxan |
| Iloprost |
| Indole-3-carbinol |
| Interferon gamma (IFN-gamma) |
| Interleukin 1 beta (IL-1 beta) |
| Interleukin-1 receptor antagonist (IL-1RA) |
| Interleukin-2 (IL-2) |
| Interleukin-4 (IL-4) |
| Interleukin-5 (IL-5) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Interleukin-13 (IL-13) |
| Lipopolysaccharide (LPS) |
| Macrophage inflammatory protein 2 (MIP-2) |
| Medroxyprogesterone |
| Metformin |
| Monocyte chemotactic protein 1 (MCP-1) |
| Olmesartan medoxomil |
| Ovalbumin |
| Phenylephrine |
| Pioglitazone |
| Prazosin |
| Prostacyclin (PGI2) |
| Testosterone |
Integration of In Vivo Outcome Measures
In vivo studies are crucial for understanding the systemic effects of this compound. The integration of various outcome measures allows researchers to build a comprehensive profile of the compound's physiological and pathological impacts. These measures range from real-time physiological monitoring to post-mortem tissue analysis.
The assessment of hemodynamic effects is a core component of in vivo research on this compound, a potent prostacyclin analogue known to influence the cardiovascular system. Key parameters monitored in both animal and human studies include systemic arterial blood pressure and heart rate. nih.gov Monitoring these parameters is essential to characterize the compound's impact on cardiovascular homeostasis.
In some experimental models, such as studies involving uninephrectomized dogs with chronic renal failure, this compound has demonstrated protective effects on renal function without inducing significant changes in blood pressure. mdpi.com This highlights the importance of hemodynamic monitoring to distinguish between direct organ-protective effects and those secondary to systemic cardiovascular changes. The methods for monitoring can vary, from non-invasive techniques like tail-cuff measurements in rodents to more sophisticated implantable telemetry devices that allow for continuous data collection in conscious, freely moving animals.
Histopathological examination of tissues provides microscopic evidence of this compound's effects on cellular structure and tissue architecture, particularly in the context of disease-induced remodeling. This methodology is critical for evaluating the compound's therapeutic potential in conditions characterized by pathological tissue changes.
A key example of this application is in the study of renal disease. In an experimental model using dogs with mild chronic renal failure, renal biopsies were performed to assess tissue structure after long-term follow-up. Histopathological analysis revealed that, compared to a control group, animals treated with this compound showed significantly less thickening of the pre- and intraglomerular portions of arteriolar vessels. mdpi.com Furthermore, the this compound-treated group exhibited a reduction in the enhancement of the mesangial matrix. mdpi.com These findings provide direct microscopic evidence of this compound's ability to mitigate adverse vascular and glomerular remodeling in a diseased kidney.
The anti-inflammatory properties of prostacyclin analogues are partly attributable to their ability to modulate leukocyte activity. The measurement of leukocyte infiltration into tissues is a key outcome measure in relevant in vivo models. While specific studies detailing these measurements for this compound are not prevalent, research on closely related prostacyclin analogs like Iloprost provides insight into the methodologies used.
One established method involves in vivo staining of leukocytes using fluorescent dyes such as rhodamine 6G. nih.gov Following administration of an inflammatory stimulus (e.g., endotoxin) and the therapeutic agent, intravital fluorescence videomicroscopy can be used to directly observe and quantify the adherence of leukocytes to the endothelium of postcapillary and collecting venules. nih.gov In studies with Iloprost, this technique demonstrated a significant attenuation in the number of adherent leukocytes in intestinal microvessels during experimental endotoxemia. nih.gov This quantitative approach allows for a direct assessment of the compound's ability to interfere with a critical early step in the inflammatory cascade.
This compound has been investigated for its potent antimetastatic properties in various animal tumor models. A primary outcome measure in these studies is the direct quantification of tumor burden and the extent of metastatic spread.
The methodology for quantification involves careful post-mortem examination of organs susceptible to metastasis, such as the lungs and liver. In murine models of M5076 reticulum sarcoma, which metastasizes to the liver, treatment efficacy is determined by counting the number of visible liver metastases. nih.gov Similarly, in rat models of R3327 MAT Lu prostate carcinoma, which spreads to the lungs, the number of lung metastases is the key endpoint. nih.gov Research has shown that oral administration of this compound can significantly reduce the number of these metastatic lesions in a dose-dependent manner. nih.gov In some studies, the weight of regional lymph nodes is also measured as an indicator of lymphogenous metastasis. nih.gov These quantitative assessments are fundamental to demonstrating the compound's efficacy in inhibiting tumor dissemination. nih.govnih.gov
Table 1: Effect of this compound on Metastasis in Animal Tumor Models
| Animal Model | Tumor Type | Metastatic Site | Finding | Reference |
|---|---|---|---|---|
| C57BL/6 Mice | M5076 Reticulum Sarcoma | Liver | This compound (0.1-1.0 mg/kg) significantly reduced the number of liver metastases. The 1.0 mg/kg dose decreased the median number of metastases by over 93%. | nih.gov |
| Cop-Fisher Rats | R3327 MAT Lu Prostate Carcinoma | Lungs | This compound (1.0 mg/kg, p.o. daily) strongly reduced the number of lung metastases. | nih.gov |
| Rat | 13762NF MTLn3 Mammary Carcinoma | Lungs & Lymph Nodes | Once-daily intragastric application strongly reduced lung and lymph node metastasis. | nih.gov |
Bioanalytical Methods for this compound Detection and Quantification
Accurate measurement of this compound concentrations in biological matrices like plasma and urine is essential for pharmacokinetic studies. Given the compound's high potency, pharmacodynamic effects are observed at very low plasma concentrations, necessitating the development of highly sensitive and specific bioanalytical methods.
A sensitive radioimmunoassay (RIA) has been specifically developed and validated for the quantification of this compound in biological samples. researchgate.net RIA is a competitive binding assay where a radiolabeled form of the analyte (the tracer) competes with the unlabeled analyte from the sample for a limited number of antibody binding sites.
The development of the this compound RIA involved producing a selective antiserum and synthesizing a tracer with high specific activity, namely this compound-[3H]-methylester. researchgate.net The method requires extraction of this compound from acidified plasma (pH ~2) with diethyl ether, a step that yields a high recovery of approximately 90%. researchgate.net Separation of the antibody-bound this compound from the free (unbound) fraction is achieved using the charcoal method, where charcoal adsorbs the small, unbound molecules, allowing the antibody-bound portion to be measured by scintillation counting. researchgate.net
The validation of this RIA demonstrated high sensitivity and precision. The detection limit was established at 10-20 pg/ml of plasma, which is crucial for measuring the low concentrations present after therapeutic administration. researchgate.net The precision of the assay was confirmed by calculating the coefficients of variation (CV), which were found to be acceptable for both within-day and day-to-day analyses. researchgate.net The specificity of the RIA was rigorously tested by subjecting plasma extracts to High-Performance Liquid Chromatography (HPLC). These analyses revealed no interfering peaks apart from this compound, confirming that the assay accurately measures the parent compound without cross-reactivity from potential metabolites. researchgate.net
Table 2: Validation Parameters of the Radioimmunoassay (RIA) for this compound
| Parameter | Specification | Reference |
|---|---|---|
| Tracer | This compound-[3H]-methylester | researchgate.net |
| Separation Method | Charcoal adsorption | researchgate.net |
| Extraction Recovery (from plasma at pH ~2) | ~90% | researchgate.net |
| Detection Limit (in plasma) | 10-20 pg/ml | researchgate.net |
| Precision (Coefficients of Variation) | Within-day (n=5): 3-9% at 50-200 pg/ml | researchgate.net |
| Day-to-day (n=11): 10-25% at 50-200 pg/ml | researchgate.net | |
| Specificity | Confirmed by HPLC; no cross-reacting peaks observed in plasma extracts. | researchgate.net |
Application of High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the field of pharmaceutical sciences for the separation, identification, and quantification of drug metabolites. globalresearchonline.netbiomedpharmajournal.org In the context of this compound research, HPLC is instrumental in elucidating its metabolic fate by enabling the detailed analysis of its biotransformation products in various biological matrices. The successful identification of drug metabolites using HPLC-based techniques is contingent upon the careful optimization of several factors, including chromatographic separation and mass spectrometry (MS) conditions. nih.gov
The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). globalresearchonline.net For the analysis of prostaglandin (B15479496) analogs like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is achieved based on the hydrophobicity of the metabolites; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
In a representative study on the metabolites of prostacyclin (PGI2), a closely related compound to this compound, HPLC was effectively used to separate various metabolic products found in human plasma. nih.gov After intravenous infusion of radiolabeled prostacyclin, plasma samples were extracted and subjected to HPLC analysis. This allowed for the resolution of several radioactive peaks, each corresponding to a different metabolite. nih.gov
The major metabolite identified was 6-keto-prostaglandin F1α (6-keto-PGF1α), which is the stable in vitro hydrolysis product of prostacyclin. nih.gov This compound constituted the largest peak, accounting for a significant portion of the total radioactivity. Further analysis using gas chromatography-mass spectrometry (GC-MS) confirmed the identity of this peak. nih.gov Other, less abundant metabolites were also successfully separated and identified, including dinor-6,15-diketo-13,14-dihydro-PGF1α and its ω-oxidized analog. nih.gov
The following table summarizes the key findings from the HPLC analysis of prostacyclin metabolites, which serves as a relevant model for the expected metabolic profile of this compound.
| Metabolite | Percentage of Radioactivity | Identification Method |
| 6-keto-prostaglandin F1α | 41.6% | HPLC, GC-MS |
| dinor-6,15-diketo-13,14-dihydro-PGF1α | 6.6% | HPLC, GC-MS |
| dinor-6,15-diketo-13,14-dihydro-20-carboxyl-PGF1α | 10.1% | HPLC, GC-MS |
The application of HPLC, often coupled with mass spectrometry (HPLC-MS), provides a powerful platform for obtaining detailed structural information on drug metabolites. nih.gov The chromatographic separation resolves the individual metabolites present in a sample, while the mass spectrometer provides data on their molecular weight and fragmentation patterns, facilitating their identification. nih.gov The use of radiolabeled compounds can greatly aid in the detection and quantification of metabolites. nih.gov
For complex biological samples, sample preparation is a critical step prior to HPLC analysis to remove interfering endogenous substances. nih.gov Techniques such as liquid-liquid extraction or solid-phase extraction are commonly used to clean up the sample and concentrate the metabolites of interest. The choice of HPLC column, mobile phase composition, and gradient elution program are all crucial parameters that must be optimized to achieve adequate separation of the metabolites.
Structure Activity Relationship and Analogue Development Research
Principles of Rational Design for Chemically and Metabolically Stable Prostacyclin Mimetics
The primary principle guiding the rational design of prostacyclin mimetics like Cicaprost is to achieve chemical and metabolic stability while retaining or improving the desired pharmacological activity. Natural prostacyclin (PGI2) is highly unstable, necessitating continuous intravenous infusion for therapeutic use guidetopharmacology.org. This instability stems from its chemical structure, making it susceptible to rapid degradation in physiological conditions mims.com.
To address this, synthetic analogues such as this compound, Iloprost (B1671730), and Beraprost (B1666799) have been developed guidetopharmacology.org. The strategies employed in designing more stable lipid-based drugs often involve the addition of specific functional groups to block metabolic degradation pathways or the bioisosteric replacement of labile functional groups with more robust equivalents wikipedia.org. Bioisosterism, a fundamental concept in rational drug design, is crucial for optimizing pharmacokinetic properties, including metabolic stability cenmed.comnih.gov. Retroisosterism, a specific type of nonclassical bioisosterism, has also been identified as a strategy to enhance stability cenmed.com. This compound is recognized as a metabolically stable PGI2-mimetic, highlighting the success of these design principles in its development mims.com.
Elucidation of Structure-Activity Profiles for Receptor Selectivity and Potency
This compound is characterized as a specific and potent agonist of the prostacyclin (IP) receptor wikidata.orgwikidoc.orglipidmaps.org. Among the stable prostacyclin analogues available, this compound and Selexipag are noted for their high selectivity for the IP receptor lipidmaps.org. In contrast, other commonly used agonists, such as Carbacyclin (B161070) and Iloprost, may exhibit agonism at other prostanoid receptors like EP1 and/or EP3, which can counteract their IP-receptor-mediated effects lipidmaps.org.
Studies on human pulmonary artery preparations have demonstrated this compound's potent relaxant actions. It effectively relaxed tissues precontracted with phenylephrine, showing an approximate 50% inhibitory concentration (IC50) of 0.6 nM, and with U-46619, with an IC50 of approximately 0.9 nM wikidoc.org. The relaxant potencies of various prostacyclin analogues in human pulmonary artery preparations have been ranked, with this compound demonstrating high efficacy:
| Compound | Relative Potency (Relaxation of Human Pulmonary Artery) wikidoc.org |
|---|---|
| 17 alpha, 20-dimethyl-delta 6,6a-6a-carba PGI1 (TEI-9063) | ≥ this compound |
| This compound | High |
| Iloprost | Intermediate |
| Prostacyclin | Intermediate |
| Taprostene | Lower |
| Benzodioxane prostacyclin | Lower |
| 15-deoxy-16 alpha-hydroxy-16 beta,20-dimethyl-delta 6,6a-6a-carba PGI1 (TEI-3356) | Lowest |
This ranking underscores this compound's significant potency among prostacyclin analogues in mediating vasorelaxation wikidoc.org.
Research into Oral Bioavailability and Metabolic Stability for Therapeutic Advancement
A key objective in the development of prostacyclin analogues has been to improve their oral bioavailability and metabolic stability, thereby enabling more convenient and effective therapeutic administration. Natural PGI2's short half-life necessitates continuous intravenous infusion, which poses practical challenges for patients guidetopharmacology.org.
This compound has been successfully developed as an orally active and metabolically stable PGI2-mimetic mims.com. Research indicates that both Iloprost and this compound are suitable for oral delivery and exhibit extended half-lives, addressing a critical limitation of the native prostacyclin mims.com. The improved metabolic stability of this compound contributes to its potential for therapeutic advancement, allowing for oral administration and sustained pharmacological effects.
For instance, studies in experimental diabetic nephropathy models in rats have shown that chronic therapy with this compound can attenuate the progression of renal injury. This nephroprotective effect was observed to be independent of reductions in systemic blood pressure, suggesting that this compound's action is more related to local renal mechanisms rather than systemic hemodynamic control ucl.ac.uk. This finding highlights the therapeutic utility of an orally stable prostacyclin analogue like this compound in conditions where impaired prostacyclin synthesis or bioavailability might be involved in pathogenesis ucl.ac.uk.
Challenges, Future Directions, and Translational Research Perspectives for Cicaprost
Mechanisms of Receptor Desensitization and Strategies for Overcoming Tachyphylaxis
A significant challenge in the long-term administration of prostacyclin analogs is the development of tachyphylaxis, or a diminished response to the drug over time. This phenomenon often requires dose escalation to maintain therapeutic efficacy. nih.gov Research has focused on elucidating the molecular mechanisms behind this desensitization to develop strategies to counteract it.
Studies using rat pulmonary artery smooth muscle cells have shown that chronic treatment with Cicaprost induces a reversible, heterologous desensitization. nih.gov This process is not limited to the prostacyclin (IP) receptor but also reduces the response to other agonists that signal through the Gs alpha subunit-adenylyl cyclase (AC) pathway, such as isoproterenol and adrenomedullin. nih.gov The core mechanism appears to be an inhibition of AC activity. nih.gov
Research indicates that this desensitization is predominantly mediated by Protein Kinase A (PKA). nih.gov Pre-incubation with this compound was found to reduce the cellular response to direct AC activators like forskolin (B1673556). nih.gov The use of the PKA inhibitor H-89 was able to completely reverse the desensitization induced by this compound, suggesting that a PKA-inhibitable isoform of adenylyl cyclase, likely AC5/6, is the primary target of the negative feedback loop. nih.gov This desensitization process was reversed within 12 hours of removing this compound, a recovery that could be blocked by the protein synthesis inhibitor cycloheximide. nih.gov
| Mechanism Component | Role in this compound-Induced Desensitization | Supporting Evidence | Reference |
|---|---|---|---|
| Receptor Type | Prostacyclin (IP) Receptor | Target of this compound, a Gs-coupled receptor. | nih.gov |
| Desensitization Type | Heterologous | Reduced response to other Gs-coupled agonists (isoproterenol, adrenomedullin). | nih.gov |
| Key Mediator | Protein Kinase A (PKA) | PKA inhibitor H-89 completely reversed desensitization. | nih.gov |
| Downstream Target | Adenylyl Cyclase (AC), likely AC5/6 | Reduced cAMP response to direct AC activators (forskolin). | nih.gov |
| Reversibility | Reversible | Response recovered 12 hours after agonist removal. | nih.gov |
The pattern of agonist exposure significantly impacts receptor signaling and the development of tachyphylaxis. Laboratory studies demonstrate that continuous exposure, such as a 6-hour preincubation with this compound, leads to a pronounced desensitization of the cAMP response. nih.gov This sustained activation triggers the PKA-mediated inhibitory feedback on adenylyl cyclase. nih.gov Conversely, clinical observations in healthy volunteers receiving multiple doses of oral this compound throughout a day noted an attenuation of its anti-platelet effects with subsequent doses. nih.gov This suggests that even with discontinuous exposure, tachyphylaxis can develop. nih.gov The development of tachyphylaxis under both continuous and intermittent stimulation underscores the need for dosing strategies that may include "drug holidays" or the co-administration of agents that can restore receptor sensitivity to maintain the therapeutic effectiveness of this compound.
Exploration of Unexplored Therapeutic Potentials and Niche Applications
Beyond its established roles, research suggests this compound has potent anti-inflammatory properties that could be harnessed for new therapeutic applications. A 2017 study revealed that this compound can potently inhibit the production of proinflammatory chemokines and cytokines in primary human monocyte-derived macrophages and dendritic cells. nih.gov Furthermore, in a rat model of lipopolysaccharide-induced uveitis, this compound was effective in preventing ocular inflammatory cell infiltration and protein leakage. nih.gov These findings highlight the potential of using IP receptor agonists like this compound as a therapeutic strategy for ocular inflammatory diseases, which could offer an alternative to steroid-based treatments. nih.gov
Integration of Omics Data for Comprehensive Pathway Mapping and Systems Biology Approaches
A deeper understanding of this compound's biological effects can be achieved by integrating multi-omics data through systems biology approaches. researchgate.net While specific omics studies on this compound are not yet prevalent, this methodology offers a powerful tool for future research. By analyzing transcriptomics, proteomics, and metabolomics data from cells or tissues exposed to this compound, researchers can move beyond the primary IP receptor pathway. This approach allows for the construction of comprehensive pathway maps that can reveal the full spectrum of the drug's influence on cellular networks. nih.govnih.gov Visualizing these datasets can help identify off-target effects, downstream signaling cascades, and novel molecular interactions, potentially uncovering new therapeutic indications or explaining mechanisms of adverse effects. scispace.com
Development of Novel Research Tools, including Selective Receptor Antagonists and Probes
The development of selective antagonists for the prostacyclin (IP) receptor has been crucial for dissecting its specific physiological and pathological roles. Compounds like RO1138452 have been identified as potent and competitive IP receptor antagonists. nih.gov Studies have used RO1138452 to block the effects of this compound in isolated blood vessels, confirming its selectivity and allowing for the characterization of IP receptor function in different tissues. nih.gov Such antagonists are invaluable research tools for distinguishing IP receptor-mediated effects from those of other prostanoid receptors, such as EP receptors, which can sometimes be weakly activated by prostacyclin analogs. nih.govnih.gov The availability of these selective molecular probes is essential for validating the IP receptor as a therapeutic target and for exploring the nuanced roles of prostacyclin signaling in health and disease. researchgate.net
Q & A
Q. What are the primary pharmacological targets of Cicaprost, and how are they identified in preclinical studies?
this compound, a prostacyclin analog, primarily targets the IP receptor (prostacyclin receptor). Identification involves in vitro binding assays using radiolabeled ligands (e.g., H-Cicaprost) and competitive inhibition studies. Receptor specificity is validated via knockout models or siRNA-mediated gene silencing . Dose-response curves in isolated tissues (e.g., rat aorta) confirm functional activity. Cross-reactivity with other prostanoid receptors (EP, DP) should be assessed using selective antagonists .
Q. Which experimental models are most appropriate for studying this compound’s antiplatelet effects?
- In vitro: Platelet-rich plasma (PRP) assays measuring cAMP levels via ELISA or aggregation inhibition using agonists like ADP or collagen .
- In vivo: Murine models of arterial thrombosis (e.g., FeCl-induced injury) with endpoints including thrombus weight and occlusion time. Ensure strain-specific variability is controlled (e.g., C57BL/6 vs. BALB/c) .
Q. What protocols ensure stability and bioavailability in this compound pharmacokinetic studies?
this compound’s short half-life (<1 hr in plasma) necessitates:
- Sample handling : Immediate freezing at -80°C post-collection to prevent degradation.
- Analytical methods : LC-MS/MS with deuterated internal standards (e.g., this compound-d4) for quantification .
- Bioavailability : Administer via continuous IV infusion in animal models to maintain steady-state concentrations .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in pulmonary hypertension models?
Contradictions often arise from differences in:
- Model selection : Chronic hypoxia vs. monocrotaline-induced pulmonary hypertension.
- Dosage : Suboptimal dosing may fail to mimic clinical regimens.
- Endpoints : Hemodynamic (RVSP) vs. histological (vascular remodeling) outcomes. Resolution : Meta-analysis of raw data across studies using standardized effect sizes and stratification by model/dose .
Q. What experimental designs minimize bias in assessing this compound’s cytoprotective effects in ischemia-reperfusion injury?
- Blinding : Randomize treatment groups and conceal allocations from investigators.
- Controls : Include vehicle and positive controls (e.g., iloprost).
- Outcome measures : Quantify infarct size via TTC staining and troponin-I levels. Adjust for confounding variables (e.g., anesthesia effects) .
Q. Which statistical approaches are optimal for analyzing dose-dependent responses to this compound in endothelial cell migration assays?
- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC.
- ANOVA with post-hoc tests : Compare multiple doses while controlling for Type I error.
- Time-series analysis : Use mixed-effects models for longitudinal migration data .
Q. How can researchers optimize this compound’s formulation for sustained release in chronic inflammatory models?
- Polymer-based carriers : Test PLGA nanoparticles for encapsulation efficiency (UV-Vis) and release kinetics (dialysis bag method).
- In vivo validation : Measure plasma levels over 24h and correlate with anti-inflammatory markers (e.g., TNF-α suppression) .
Methodological Challenges & Solutions
Q. What strategies validate the specificity of this compound’s receptor interactions in complex biological systems?
- Competitive binding assays : Co-administer unlabeled this compound with radioligands.
- Genetic validation : Use IP receptor-deficient mice or CRISPR-edited cell lines .
- Pathway analysis : Profile downstream effectors (e.g., cAMP/PKA) via Western blot or FRET sensors .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
Q. What frameworks guide the design of translational studies bridging this compound’s preclinical and clinical data?
Apply PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:
- Population : Rodent models → Phase I healthy volunteers.
- Intervention : Dose escalation based on allometric scaling.
- Outcome : Translate platelet inhibition metrics to clinical bleeding time .
Tables: Key Data for this compound Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
